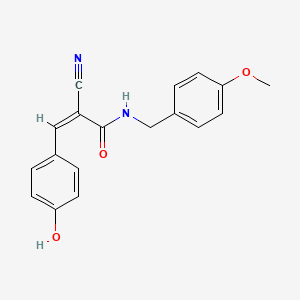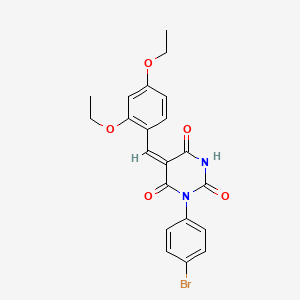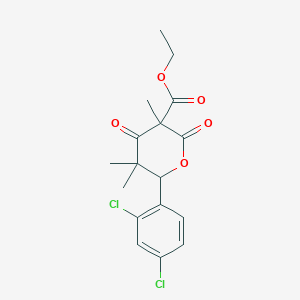
2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxybenzyl)acrylamide
Descripción general
Descripción
2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxybenzyl)acrylamide, also known as CHM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In
Aplicaciones Científicas De Investigación
2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxybenzyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In vitro and in vivo studies have demonstrated that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, this compound has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxybenzyl)acrylamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell growth, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, the induction of apoptosis, and the suppression of inflammation and oxidative stress. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxybenzyl)acrylamide for lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines, making it a valuable tool for cancer research. Additionally, this compound has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders. However, one of the limitations of this compound for lab experiments is its relatively low yield in the synthesis process, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-cyano-3-(4-hydroxyphenyl)-N-(4-methoxybenzyl)acrylamide. One area of interest is the development of more efficient synthesis methods to increase the yield and availability of this compound for research purposes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of this compound analogs with improved pharmacokinetic properties and selectivity for specific targets may lead to the development of more effective therapeutic agents.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-17-8-4-14(5-9-17)12-20-18(22)15(11-19)10-13-2-6-16(21)7-3-13/h2-10,21H,12H2,1H3,(H,20,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZMSQDJKVTRJI-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3923865.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B3923878.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B3923885.png)
![1-(2-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3923891.png)
![(2R*,4S*)-4-hydroxy-1-[3-(methylthio)propyl]piperidine-2-carboxylic acid](/img/structure/B3923898.png)

![2-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3923912.png)
![1-(4-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3923918.png)
![1-cyclopentyl-4-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]pyrrolidin-2-one](/img/structure/B3923930.png)
![1-(3-pyridinyl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B3923936.png)
![5-{1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3923947.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B3923954.png)

![[4-(1-benzothien-2-yl)-2-pyridinyl]methanol](/img/structure/B3923964.png)